N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-15-5-7-19(8-6-15)26-20-11-9-18(10-12-20)25-14-21(24)23-17-4-2-3-16(22)13-17/h2-13H,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMBZQJWSJMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloroaniline with 4-(4-methylphenoxy)phenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired amide linkage. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Chemical Reactivity Analysis
The compound exhibits reactivity at three key sites:
2.1. Nucleophilic Substitution (Chlorophenyl Group)
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution. Reactions with amines (e.g., NH₃ derivatives) or alcohols can replace the chlorine atom, forming novel derivatives .
2.2. Hydrolysis of Acetamide
The acetamide group is stable under mild conditions but can hydrolyze under strong acidic or basic conditions (e.g., H₂SO₄ or NaOH) to yield carboxylic acids or amine derivatives .
2.3. Phenoxy Group Reactivity
The phenoxy moieties may participate in:
-
Ether cleavage under harsh acidic conditions (e.g., HI/H₃O⁺).
-
Aromatic electrophilic substitution , though steric hindrance from methyl groups reduces reactivity .
Comparison with Structural Analogues
The compound’s unique features include dual phenoxy substituents and a chlorophenyl group, distinguishing it from simpler acetamides.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Recent studies have investigated the synthesis of antidepressant molecules utilizing similar phenoxyacetamide scaffolds. These compounds often exhibit significant pharmacological activity, including inhibition of neurotransmitter reuptake, which is crucial for treating depression and anxiety disorders. For instance, metal-catalyzed reactions have been employed to synthesize derivatives that show promising antidepressant properties .
Antimicrobial Properties:
The compound has been explored for its antimicrobial activity, particularly against resistant strains of bacteria. Research indicates that phenoxyacetamide derivatives can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is essential for its virulence. Compounds based on this scaffold have demonstrated the ability to prevent bacterial intoxication of host cells, thus highlighting their potential as therapeutic agents against bacterial infections .
Catalysis
Ligand in Coordination Chemistry:
N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals makes it useful in catalyzing various organic reactions. The coordination with metals enhances the reactivity of substrates, facilitating reactions such as cross-coupling and oxidation processes. This property is particularly valuable in developing new synthetic methodologies.
Biological Studies
Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. For example, the oxadiazole ring within similar compounds has been shown to interact with enzyme active sites, potentially leading to therapeutic effects.
Structure-Activity Relationships:
Research on structure-activity relationships (SAR) has revealed that modifications to the phenyl rings significantly influence biological activity and reactivity. Variations in substituents can alter the compound's ability to interact with biological targets, thereby affecting its potency and selectivity .
Data Tables
Case Studies
-
Antidepressant Synthesis:
A study focused on synthesizing novel antidepressants using a phenoxyacetamide scaffold demonstrated high yields and enantiomeric purity through metal-catalyzed reactions, showcasing the compound's potential for therapeutic development . -
Antimicrobial Research:
Another investigation assessed the efficacy of phenoxyacetamide derivatives against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial cell death when treated with these compounds, emphasizing their role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolidinedione-Based Analogues
Key Observations :
- The 3-chlorophenyl group in SKLB023 enhances anti-inflammatory activity compared to fluorophenyl (Compound 73) or bulky naphthyl (Compound 75) substituents, likely due to improved hydrophobic interactions with target proteins .
- TZD derivatives (e.g., V2–V6) exhibit varied melting points (220–274°C), correlating with crystallinity and bioavailability. SKLB023’s phenoxyacetamide backbone may offer better metabolic stability than TZD-based compounds .
Acetamide Derivatives with Heterocyclic Modifications
Substitution of the phenoxy group with heterocycles alters target specificity and potency.
Table 2: Heterocyclic Acetamide Analogues
Key Observations :
- The benzofuran-oxadiazole hybrid (Compound 2a) shows antimicrobial activity, highlighting how heterocyclic systems redirect biological targeting compared to SKLB023’s anti-inflammatory focus .
- Crystallographic data for N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveals intermolecular hydrogen bonding patterns that may inform SKLB023’s solid-state stability .
Substituent Effects on Physicochemical Properties
The nature of substituents significantly impacts solubility, synthesis yield, and bioactivity.
Table 3: Substituent-Driven Property Variations
Key Observations :
- Halogenation (e.g., V5’s bromo/fluoro groups) increases molecular weight and stability but may reduce solubility. SKLB023’s balanced chloro/methylphenoxy substituents optimize lipophilicity for membrane penetration .
- Bulky alkylphenoxy groups (e.g., ) prioritize sensory applications over therapeutic use, underscoring substituent-driven functional diversification .
Biological Activity
N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-chlorophenyl moiety
- A 2-acetamide group
- Two phenoxy linkages, with one being 4-(4-methylphenoxy)
The presence of the chloro and methyl groups suggests potential interactions with biological targets, influencing enzyme activity or receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Phenoxyacetamides have been studied for their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa. For example, phenoxyacetamide derivatives showed significant inhibition of T3SS-mediated secretion and translocation, with some compounds achieving an IC50 as low as 0.8 µM in translocation assays . This suggests that this compound may also possess similar antimicrobial properties.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, the SAR analysis of phenoxyacetamides revealed that modifications in the aromatic rings significantly affect cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma) and HeLa (cervical carcinoma) cells. Compounds with electron-withdrawing groups like chlorine demonstrated enhanced antiproliferative activity . The exact IC50 values for this compound remain to be established but are expected to be comparable based on structural similarities.
Structure-Activity Relationship (SAR)
The effectiveness of this compound is likely influenced by its structural components:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Phenoxy Linkages : Provide flexibility and steric hindrance that can affect interaction with enzymes or receptors.
A comparative analysis of related compounds shows that modifications in substituents can lead to significant changes in biological activity. For example, alterations in the position or nature of substituents on the phenyl rings often correlate with variations in cytotoxicity and receptor binding affinity .
Case Studies
- Inhibition of T3SS : In a study examining various phenoxyacetamides, it was found that specific derivatives effectively inhibited both secretion and translocation processes in Pseudomonas aeruginosa, leading to reduced cytotoxicity in host cells .
- Cytotoxicity Assessment : A recent investigation into similar compounds showed promising results against HeLa cells, where certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic pathways for N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example:
- Substitution Reaction: React 3-chloroaniline with a phenoxyacetamide precursor under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form intermediate phenoxyacetamide derivatives .
- Condensation: Use condensing agents (e.g., triethylamine) to couple intermediates with chlorophenyl groups in dichloromethane at controlled temperatures (e.g., 273 K) .
- Yield Optimization: Low yields (2–5%) in similar compounds (e.g., AZD8931) highlight challenges in steric hindrance and side reactions. Strategies include solvent optimization (e.g., dichloromethane vs. acetonitrile), catalyst screening, and stepwise purification via column chromatography .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer: Structural validation requires:
- Single-Crystal XRD: Determines bond angles, dihedral angles between aromatic rings, and hydrogen bonding patterns (e.g., N–H···O interactions in acetamide derivatives) .
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic protons in the 6.5–8.5 ppm range distinguish chlorophenyl and methylphenoxy groups .
- FTIR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm acetamide functionality .
Q. What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Waste Disposal: Neutralize acidic/byproduct residues (e.g., iron powder in reductions) before disposal .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what parameters are prioritized?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease). Prioritize binding affinity (ΔG values) and hydrogen bond networks .
- QSAR Models: Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. Parameters include logP (lipophilicity) and polar surface area (membrane permeability) .
- Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how is this tested experimentally?
Methodological Answer:
- Synthetic Derivatives: Replace the 3-chlorophenyl group with fluoro or bromo analogs via halogen-exchange reactions .
- Bioactivity Assays:
- Data Analysis: Structure-Activity Relationship (SAR) trends may show enhanced activity with electron-withdrawing groups (e.g., -Cl) due to improved target binding .
Q. How can conflicting data on compound stability be resolved, and what factors contribute to degradation?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–12 weeks. Monitor degradation via HPLC .
- Degradation Pathways: Hydrolysis of the acetamide bond (pH-dependent) and oxidation of the methylphenoxy group are common. Use LC-MS to identify degradation products .
- Mitigation: Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .
Q. What experimental designs are recommended for studying its mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics: SILAC labeling to quantify protein expression changes, focusing on pathways like apoptosis or oxidative stress .
- Kinase Profiling: Use kinase inhibitor beads (KIBs) to screen for target kinases. Validate hits with Western blotting (e.g., phospho-ERK/STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
